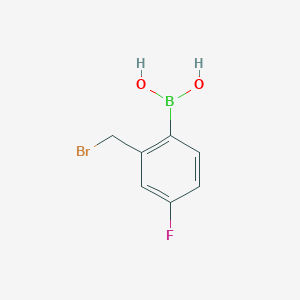
(2-(Bromomethyl)-4-fluorophenyl)boronic acid
Vue d'ensemble
Description
“(2-(Bromomethyl)-4-fluorophenyl)boronic acid” is a type of boronic acid derivative. It is also known as α-Bromo-o-tolueneboronic acid or o-Boronobenzyl bromide . It has the empirical formula C7H8BBrO2 and a molecular weight of 214.85 .
Synthesis Analysis
This compound can be used as a reactant to synthesize boronic acid-functionalized benzyl viologen (o-BBV) from 4,4′-bipyridine . It can also be used in the preparation of isoquinoline derivatives . The Suzuki–Miyaura coupling reaction is a common method used in the synthesis of boronic acids .Molecular Structure Analysis
The molecular formula of “(2-(Bromomethyl)-4-fluorophenyl)boronic acid” is C7H7BBrFO2 . Its average mass is 232.843 Da and its monoisotopic mass is 231.970642 Da .Chemical Reactions Analysis
Boronic acids, including “(2-(Bromomethyl)-4-fluorophenyl)boronic acid”, are known for their ability to form bonds with diols and strong Lewis bases such as fluoride or cyanide anions . This makes them useful in various chemical reactions and sensing applications .Physical And Chemical Properties Analysis
The melting point of “(2-(Bromomethyl)-4-fluorophenyl)boronic acid” is between 158-162 °C and it should be stored at a temperature between 2-8°C .Applications De Recherche Scientifique
Synthesis and Crystal Structure
Boronic acids, including derivatives similar to (2-(Bromomethyl)-4-fluorophenyl)boronic acid, are integral in the synthesis of biologically active compounds due to their role in various chemical reactions. For instance, amino-3-fluorophenyl boronic acids have been synthesized from 4-bromo-2-fluoroaniline, showcasing their application in constructing glucose sensing materials that operate at physiological pH. These compounds are crucial in Suzuki cross-coupling reactions, Petasis reactions, asymmetric synthesis, and more, underscoring their versatility in synthetic chemistry (Das et al., 2003).
Carbohydrate Sensing
Ortho-Aminomethylphenylboronic acids are used in receptors for carbohydrates and various compounds containing vicinal diols. The presence of the aminomethyl group enhances the affinity towards diols at neutral pH, which is crucial for carbohydrate sensing using phenylboronic acids. This ability to form boronate esters with diols enables the use of boronic acids in designing sensors for glucose and other carbohydrates, vital for biomedical and analytical applications (Sun et al., 2019).
Material Science and Hydrogel Applications
Boronic acids are used in the development of materials with dynamic covalent or responsive behavior, such as hydrogels that can interact with biologically relevant diols. This interaction is essential for creating responsive materials that can find applications in drug delivery systems, tissue engineering, and responsive sensors. The study of structure-reactivity relationships in boronic acid-diol complexation is crucial for optimizing these materials for specific applications (Brooks et al., 2018).
Catalysis and Organic Synthesis
The role of boronic acids in facilitating fast Suzuki-Miyaura coupling reactions is significant, especially for substrates that are unstable under basic conditions. The development of precatalysts that form active species under conditions where boronic acid decomposition is slow allows for efficient synthesis of complex organic molecules. This application highlights the importance of boronic acids in modern synthetic methodologies, enabling the construction of compounds with wide-ranging applications (Kinzel et al., 2010).
Sensing and Detection Applications
Boronic acids are increasingly utilized in sensing applications due to their ability to interact with diols, fluoride ions, and other nucleophilic species. This interaction enables the development of sensors for monitoring various biologically relevant species, including carbohydrates, dopamine, fluorides, and metal ions. These sensing applications demonstrate the versatility of boronic acids in analytical chemistry and diagnostics (Lacina et al., 2014).
Safety And Hazards
Orientations Futures
Boronic acids, including “(2-(Bromomethyl)-4-fluorophenyl)boronic acid”, have been increasingly utilized in diverse areas of research . They have potential applications in biological labeling, protein manipulation and modification, separation, and the development of therapeutics . Further studies on boronic acids in medicinal chemistry could lead to the development of new promising drugs .
Propriétés
IUPAC Name |
[2-(bromomethyl)-4-fluorophenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BBrFO2/c9-4-5-3-6(10)1-2-7(5)8(11)12/h1-3,11-12H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAHGEZUSQVBFDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)F)CBr)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BBrFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00660143 | |
| Record name | [2-(Bromomethyl)-4-fluorophenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00660143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.84 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-(Bromomethyl)-4-fluorophenyl)boronic acid | |
CAS RN |
850568-01-3 | |
| Record name | [2-(Bromomethyl)-4-fluorophenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00660143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



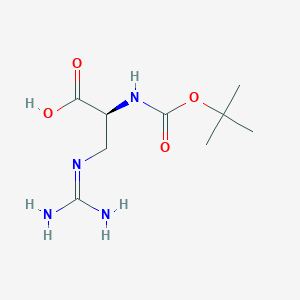
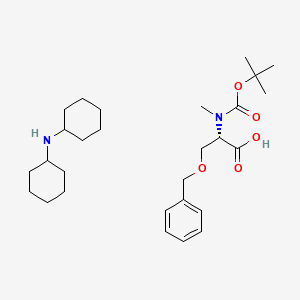
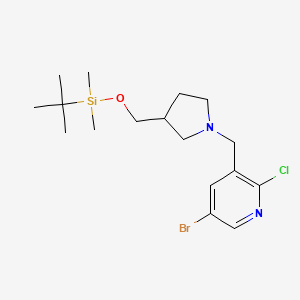
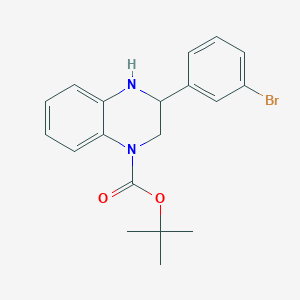
![N-Boc-9-azabicyclo[3.3.1]nonan-3-one](/img/structure/B1521800.png)
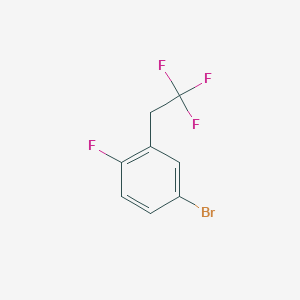
![{[4-(benzyloxy)phenyl]methyl}({[4-(trifluoromethyl)-1H-imidazol-2-yl]methyl})amine](/img/structure/B1521806.png)
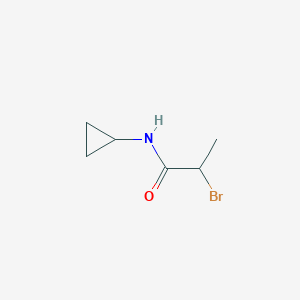
![5-Bromo-4-chloro-1H-pyrrolo[2,3-B]pyridine](/img/structure/B1521808.png)
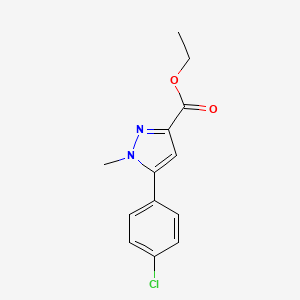
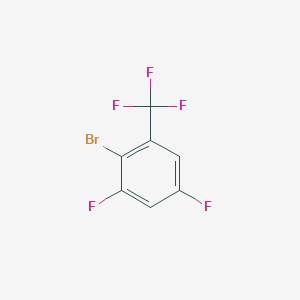
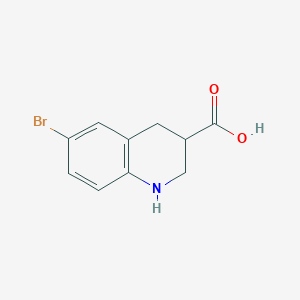
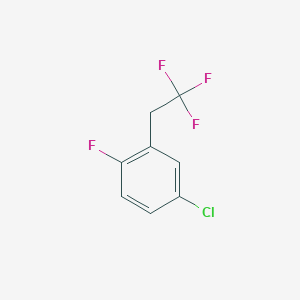
![2-tert-Butyl 6-methyl 1H-azeto[3,2-e]indole-2,6(5H)-dicarboxylate](/img/structure/B1521816.png)